2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds known as nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), a methyl group (-CH3), and a methylsulfonyl group (-SO2CH3) attached to a benzene ring. These functional groups confer unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-1-methylbenzene to introduce the nitro group. This is followed by sulfonation to add the methylsulfonyl group. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for sulfonation. The reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro and chloro groups influence the reactivity and orientation of incoming electrophiles.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Fuming nitric acid and concentrated sulfuric acid.
Sulfonation: Chlorosulfonic acid or sulfur trioxide.
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Chloro-1-methyl-5-methylsulfonyl-3-aminobenzene.
Oxidation: 2-Chloro-1-carboxy-5-methylsulfonyl-3-nitrobenzene.
Scientific Research Applications
2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro and sulfonyl groups, which can participate in redox reactions and form covalent bonds with biomolecules. The chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methyl-3-nitrobenzene: Lacks the methylsulfonyl group, resulting in different chemical reactivity and applications.
2-Chloro-5-methylsulfonyl-3-nitrobenzene: Lacks the methyl group, which can influence its physical properties and reactivity.
1-Methyl-5-methylsulfonyl-3-nitrobenzene: Lacks the chloro group, affecting its electrophilic substitution reactions.
Uniqueness
2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the benzene ring allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
2-chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(15(2,13)14)4-7(8(5)9)10(11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJFMUXSOIKLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.